molecular formula C13H11NO B1216244 10,11-Dihydrodibenzo[b,f][1,4]oxazepine CAS No. 2244-60-2

10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Cat. No.: B1216244
CAS No.: 2244-60-2
M. Wt: 197.23 g/mol
InChI Key: YUFONPPSLOZSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
10,11-Dihydrodibenzo[b,f][1,4]oxazepine derivatives have been studied for their antidepressant properties. For instance, Sintamil and its analogs demonstrate significant efficacy in alleviating depressive symptoms by acting on neurotransmitter systems .

2. Analgesic Properties
This compound has also shown potential as an analgesic agent. Its mechanism involves modulation of pain pathways through interaction with various receptors.

3. Antipsychotic Effects
The compound exhibits antipsychotic activity by antagonizing dopamine receptors (D2/D4) and serotonin receptors, which are crucial in the treatment of psychotic disorders.

4. Calcium Channel Antagonism
In biological studies, this compound has been utilized to explore calcium channel antagonism. This property is vital for understanding cardiovascular functions and developing related therapeutics.

5. Antiviral Activity
Recent studies indicate that this compound may interfere with the hepatitis B virus life cycle by targeting core protein assembly, thus reducing viral replication significantly in vitro .

Biochemical Mechanisms

The biochemical interactions of this compound include:

  • Inhibition of Carbonic Anhydrase : The compound exhibits inhibitory activity against bovine carbonic anhydrase isoform II, influencing various physiological processes.
  • Modulation of Cell Signaling : It alters dopaminergic signaling pathways through specific binding interactions with dopamine and serotonin receptors.

Case Studies

Several studies have documented the efficacy and mechanisms of action for derivatives of this compound:

  • Study on Antidepressant Effects : A clinical trial demonstrated that Sintamil significantly reduced depression scores in patients compared to placebo .
  • Antiviral Mechanism Investigation : Research indicated that the compound effectively inhibited hepatitis B virus replication by disrupting core protein assembly .
  • Calcium Channel Studies : Experimental data showed that this compound could modulate calcium influx in cardiac cells, suggesting potential therapeutic applications in cardiovascular diseases.

Biological Activity

10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a heterocyclic compound with potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis B. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C13H11NO\text{C}_{13}\text{H}_{11}\text{N}\text{O}

The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, one method includes the reaction of dibenzocycloheptene derivatives with nitrogen-containing reagents under acidic conditions to yield the oxazepine structure.

Research indicates that this compound acts as a core protein allosteric modifier (CpAM) . This interaction can influence the assembly of viral capsids by stabilizing or destabilizing certain protein conformations. The compound's ability to modulate the assembly process is significant in developing antiviral therapies.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against hepatitis B virus (HBV). The mechanism involves interfering with the viral life cycle by targeting the core protein assembly. In vitro studies demonstrated that compounds similar to this compound could reduce HBV replication significantly.

Table 1: Summary of Antiviral Activity Studies

Study ReferenceMethodologyKey Findings
In vitro assays on HBV-infected cellsSignificant reduction in viral load observed
Characterization of derivative compoundsIdentified structure-activity relationship (SAR) indicating higher efficacy with specific substitutions
Pharmacological evaluationDemonstrated potential for clinical application in chronic HBV treatment

Bacterial Activity

In addition to its antiviral properties, some derivatives of oxazepine compounds have shown antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The biological evaluation involved assessing the minimum inhibitory concentration (MIC) against these bacteria.

Table 2: Antibacterial Activity Data

CompoundTarget BacteriaMIC (µg/mL)
Oxazepine Derivative AStaphylococcus aureus32
Oxazepine Derivative BEscherichia coli64

Case Studies

A notable case study involved a patient cohort treated with a formulation containing this compound derivatives. The results showed a marked decrease in HBV DNA levels after 12 weeks of treatment compared to baseline measurements. Side effects were minimal, suggesting a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the primary methods for structural characterization of 10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the scaffold's connectivity and substituent positions, particularly 1H^1H- and 13C^{13}C-NMR for proton and carbon environments. High-Performance Liquid Chromatography (HPLC) is used to assess purity, with reverse-phase columns (C18) and UV detection at 254 nm being standard. Mass spectrometry (MS) provides molecular weight confirmation via electrospray ionization (ESI-MS) .

Q. How is the purity of synthesized this compound derivatives assessed?

  • Methodological Answer: Purity is quantified using HPLC with a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). A purity threshold of ≥95% is typically required for pharmacological studies. Complementary techniques like thin-layer chromatography (TLC) and melting point analysis are used for preliminary validation .

Q. What are the key steps in synthesizing the this compound core structure?

  • Methodological Answer: The core is synthesized via cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes under reflux in polar aprotic solvents (e.g., DMF). Friedel-Crafts cycliacylation using AlCl3_3 in dichloromethane or nitromethane is also effective for introducing ketone functionalities .

Q. What stability and solubility considerations are critical for handling these derivatives?

  • Methodological Answer: Derivatives are often hygroscopic and require storage under inert atmospheres. Solubility in DMSO or ethanol is preferred for biological assays. Stability tests under varying pH (4–9) and temperature (4–40°C) are conducted via accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. What strategies optimize reaction conditions for synthesizing 11-substituted derivatives?

  • Methodological Answer: Phosgene-free routes are prioritized for safety. A novel method involves treating phenyl carbamates with substituted amines at 80–100°C in toluene, achieving yields >80%. Microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 12 hours) while maintaining regioselectivity .

Q. How can computational modeling aid in designing derivatives with enhanced pharmacological activity?

  • Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding. Molecular docking (AutoDock Vina) screens derivatives against targets like serotonin receptors, prioritizing compounds with ΔG < −8 kcal/mol for synthesis .

Q. How are contradictions in synthetic methodologies resolved across studies?

  • Methodological Answer: Discrepancies (e.g., AlCl3_3 vs. P2_2O5_5 in cyclization) are addressed through controlled experiments comparing yields, purity, and byproduct profiles. Green chemistry metrics (E-factor, atom economy) guide reagent selection .

Q. What methods evaluate the biological activity of these derivatives?

  • Methodological Answer: In vitro assays include:

  • Antipsychotic Activity: Dopamine D2_2 receptor binding (radioligand displacement with [3^3H]spiperone).
  • Anticonvulsant Activity: Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents.
    IC50_{50} values < 100 nM are considered potent .

Q. How are late-stage modifications performed to introduce functional groups (e.g., piperazinyl or dithiabiureto)?

  • Methodological Answer: Piperazinyl groups are introduced via nucleophilic aromatic substitution at the 11-position using 1.5 eq piperazine in DMF at 120°C. Dithiabiureto moieties are added by refluxing thiocarbamido precursors with alkyl isothiocyanates in acetone-ethanol (1:1) .

Q. What analytical workflows validate the regioselectivity of substituent addition?

  • Methodological Answer: X-ray crystallography resolves ambiguous NMR assignments. Isotopic labeling (e.g., 15N^{15}N-amines) tracks reaction pathways. Competitive experiments with para/meta-substituted substrates quantify steric and electronic effects .

Properties

IUPAC Name

5,6-dihydrobenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFONPPSLOZSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a one liter three neck flask (argon atmosphere) was placed 50 ml of dry THF and 7.97 g (0.21 mole) of LAH. The suspension was stirred and a warm suspension of 29.57 g (0.14 mole) of 10,11-dihydro dibenz[b,f][1,4]oxazepine-11-one (Aldrich) in 500 ml of THF was added in a slow stream. The reaction mixture was stirred and heated to reflux for 3 hr. The reaction mixture was cooled and cautiously treated with 15 ml of water and 15 ml of saturated sodium sulfate solution. The mixture was stirred and heated to reflux for one hr. The solids were removed by filtration and washed with THF. The filtrate was concentrated to dryness to give 26.90 g of an oil that crystallized on standing. The nearly pure crystalline product was used in the next step without further purification.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
7.97 g
Type
reactant
Reaction Step Two
Quantity
29.57 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

Dibenzo[b,f][1,4]oxazepin-11(10H)-one (1.001 g, 4.7 mmol) was dissolved in THF (20 mL) and the borane (2M in THF, 20 mL, 40.0 mmol) was added. The reaction mixture was refluxed for 3 hours. The mixture was cooled down to room temperature and an excess of ethanol was added to quench the reaction. The resulting mixture was refluxed for 2 hours. The mixture was cooled down and concentrated in vacuo. The residue was dissolved in ethyl acetate and the organic layer was washed with water and brine, dried over sodium sulfate, filtered and evaporated to afford title compound 398 (0.945 g, quantitative). MS (m/z): 198.1 (M+H). 1H NMR (CD3OD) δ (ppm): 7.29-7.19 (m, 2H), 7.16-7.04 (m, 2H), 7.01-6.99 (m, 1H), 6.82-6.78 (m, 1H), 6.63-6.59 (m, 2H), 4.88 (s, 1H), 4.39 (s, 2H). MS (m/z): 198.1 (M+H).
Quantity
1.001 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a dry 250 ml three-necked flask equipped with reflux condenser and thermometer, lithium aluminum hydride (1.8 g, 0.047 mol) was suspended in dry diethyl ether (75 ml) under a nitrogen atmosphere. Cautiously, 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (5.0 g, 0.024 mol) was added in portions. The mixture was heated at reflux temperature for 5 hours, cooled to room temperature and left stirring overnight. The reaction mixture was quenched by cautious addition of water (1.8 ml), 4N sodium hydroxide (1.8 ml) and finally water (5.4 ml). Diethyl ether and toluene were added and the mixture was filtered. The filtercake was washed with diethyl ether, toluene and ethyl acetate, successively. The filtrate was evaporated until dryness, affording 4.55 g (96%) of 10,11-dihydrodibenz[b,f][1,4]oxazepine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 2.0 g of 8-chloro-10,11-dihydrodibenz [b,f][1,4]oxazepine, 0.77 g of sodium hydroxide, and 5% palladium on carbon in 50 mL of ethanol (3A) was shaken at 60 psi hydrogen in a Parr hydrogenator at room temperature for 3.67 hours. The catalyst was filtered from the reaction and the solution was evaporated under vacuum. The residue was taken up in chloroform, washed with water and brine, dried over magnesium sulfate, and evaporated under vacuum to yield 1.16 g (68.1%) of 10,11-dihydrodibenz[b,f][1,4]oxazepine as a tan solid. Mp: 74°-76° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

10,11-Dihydrodibenzo[b,f][1,4]oxazepine
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.